

A Comparative Guide to the Biological Activities of Substituted Phenylmethanols

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Compound of Interest

Compound Name: (3-Bromo-2-fluorophenyl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various substituted phenylmethanols, also known as benzyl alcohols. The information presented herein is curated from scientific literature and is intended to aid in research and drug development endeavors. This document summarizes key findings on the antimicrobial, antioxidant, anti-inflammatory, and enzyme inhibitory properties of these compounds, supported by experimental data.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data on the biological activities of various substituted phenylmethanols. This allows for a direct comparison of the efficacy of different derivatives across several key biological assays.

Table 1: Antimicrobial Activity of Substituted Phenylmethanols

The antimicrobial potential of substituted phenylmethanols is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound	Microorganism	MIC (µg/mL)	Reference
Benzyl alcohol	Aspergillus niger	5000	[1]
Benzyl alcohol	Candida albicans	2500	[1]
Benzyl alcohol	Escherichia coli	2000	[1]
Benzyl alcohol	Pseudomonas aeruginosa	2000	[1]
Benzyl alcohol	Staphylococcus aureus	25	[1]
4-Hydroxy-3-methoxybenzyl alcohol	Staphylococcus aureus	>1000 (inactive)	[2]
4-Hydroxybenzyl alcohol	Staphylococcus aureus	>1000 (inactive)	[2]
4-Methoxybenzyl alcohol	Staphylococcus aureus	120 (moderate activity)	[2]
4-Bromobenzyl alcohol	Staphylococcus aureus	>1000 (inactive)	[2]
4-Hydroxy-3-methoxybenzyl alcohol	Pseudomonas aeruginosa	80 (weak activity)	[2]
4-Hydroxybenzyl alcohol	Pseudomonas aeruginosa	100 (weak activity)	[2]
4-Methoxybenzyl alcohol	Pseudomonas aeruginosa	100 (weak activity)	[2]
4-Bromobenzyl alcohol	Pseudomonas aeruginosa	100 (weak activity)	[2]

Table 2: Antioxidant Activity of Substituted Phenylmethanols

The antioxidant activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC₅₀ values. A lower IC₅₀ value indicates a higher antioxidant activity.

Compound	DPPH IC ₅₀ (μM)	Reference
Phenethyl alcohol	>100	[3]
4-Hydroxyphenethyl alcohol (Tyrosol)	>100	[3]
3,4-Dihydroxyphenethyl alcohol (Hydroxytyrosol)	4.5	[3]
Gallic Acid (Standard)	4.05	[4]
Ascorbic Acid (Standard)	24.42	[4]
Trolox (Standard)	30.12	[4]

Table 3: Anti-Inflammatory and Enzyme Inhibitory Activities of Phenylmethanol Derivatives and Related Compounds

This table presents the inhibitory activities of various compounds against key enzymes involved in inflammation and neurotransmission. The data includes IC₅₀ values for cyclooxygenase (COX), lipoxygenase (LOX), and acetylcholinesterase (AChE). It is important to note that some of the listed compounds are structurally related to, but not direct derivatives of, phenylmethanol, and are included for comparative purposes.

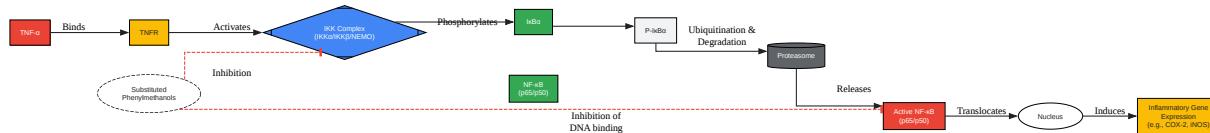
Compound/Derivative Class	Enzyme/Target	IC50 (μM)	Reference
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal (FM4)	COX-2	0.74	[5]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM10)	COX-2	0.69	[5]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM12)	COX-2	0.18	[5]
Celecoxib (Standard)	COX-2	0.042	[5]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal (FM2)	5-LOX	0.64	[5]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM12)	5-LOX	0.43	[5]
Zileuton (Standard)	5-LOX	0.50	[5]
N-benzylpyridinium derivative (21a)	Acetylcholinesterase (AChE)	0.038	[6]
N-benzylpyridinium derivative (49a)	Acetylcholinesterase (AChE)	0.0249	[6]

N-benzylpyridinium derivative (49b)	Acetylcholinesterase (AChE)	0.0259	[6]
Donepezil (Standard)	Acetylcholinesterase (AChE)	0.0474	[6]

Mandatory Visualizations

Signaling Pathway Diagram

The Nuclear Factor-kappa B (NF- κ B) signaling pathway is a crucial regulator of inflammation. Many phenolic compounds exert their anti-inflammatory effects by modulating this pathway. The following diagram illustrates a simplified representation of the canonical NF- κ B pathway and potential points of inhibition by substituted phenylmethanols.

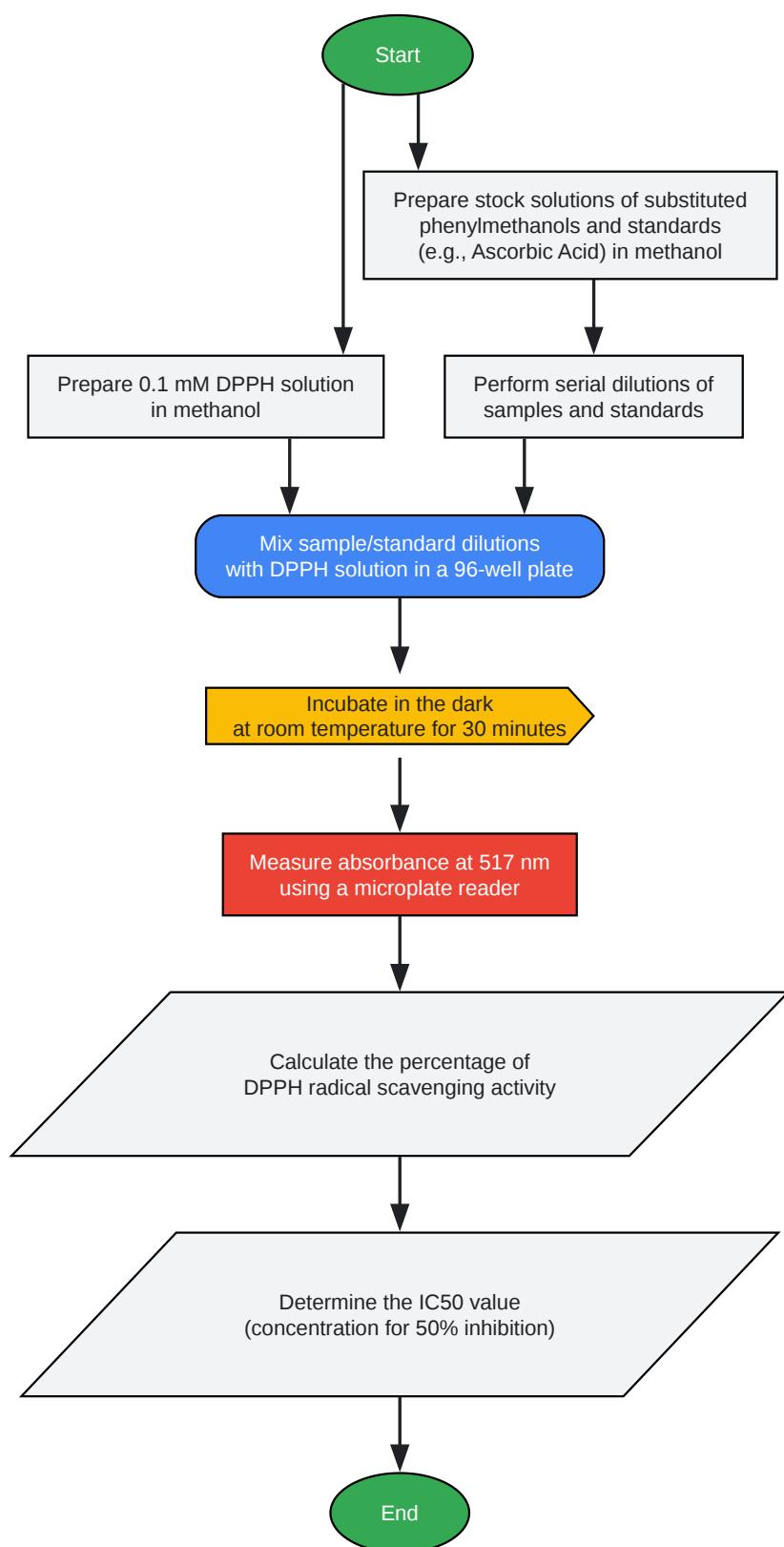


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Caption: Simplified NF- κ B signaling pathway and potential inhibition by substituted phenylmethanols.

Experimental Workflow Diagram

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for evaluating the antioxidant activity of chemical compounds. The workflow for this assay is outlined below.

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